ethyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked acetoxyethyl group at position 3, and a benzamido-methyl moiety at position 3. The benzamide substituent is further modified with a dimethylsulfamoyl group at the para position of the aromatic ring.
Properties
IUPAC Name |
ethyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-5-27-15(23)11-28-17-20-19-14(22(17)4)10-18-16(24)12-6-8-13(9-7-12)29(25,26)21(2)3/h6-9H,5,10-11H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHAROWIXOJQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures The compound may bind to its target, causing a conformational change that affects the target’s function
Biological Activity
Ethyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring and a sulfamoyl group, which are critical for its biological interactions. The molecular formula is with a molecular weight of approximately 423.52 g/mol. The presence of the sulfamoyl group enhances the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering biochemical pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.
- Antimicrobial Activity : There is evidence suggesting that triazole derivatives exhibit significant antibacterial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety possess notable antimicrobial activity. A study highlighted the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria . this compound may demonstrate similar efficacy due to its structural similarities with known active compounds.
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that modifications to the triazole structure can enhance cytotoxic effects against various cancer cell lines . this compound could be explored further in this context.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Triazole Derivatives : A comprehensive review detailed the antibacterial effects of various triazole derivatives against resistant strains of bacteria. These findings underscore the potential of this compound as a candidate for further development in antimicrobial therapy .
- Anticancer Activity Assessment : Research into similar compounds has shown promising results in inhibiting tumor growth in cell culture models. The structural characteristics that contribute to these effects are critical for understanding how this compound may function as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thioether derivatives, which are widely studied for their pharmacological and material science applications. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Key Observations :
- Triazole Core Modification: The target compound’s 4-methyl group (vs.
- Sulfamoyl vs. Nitro/Natural Substituents : The dimethylsulfamoyl group (pKa ~1.5–2.5) is more electron-withdrawing than the nitro group () and more polar than unsubstituted benzamides (), likely improving solubility and target affinity .
- Thioether vs. Thione : The thioether linkage in the target compound (vs. thione in ) increases metabolic stability by resisting oxidation .
Physicochemical Properties
- Solubility : The dimethylsulfamoyl group enhances water solubility compared to nitro-substituted analogs (), though less than carboxylic acid derivatives ().
- Thermal Stability : The methyl group at the triazole N4 position (target compound) likely increases thermal stability over phenyl-substituted analogs (), as alkyl groups generally confer higher melting points .
- Spectral Data :
Q & A
Q. Key Optimization Parameters :
| Reaction Step | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Triazole cyclization | Ethanol | Reflux (~78°C) | 60–75% |
| Amide coupling | DMF | 0–25°C | 70–85% |
| Thioether formation | Acetonitrile | 50–60°C | 65–80% |
How is the structure of this compound confirmed, and what spectroscopic techniques are critical?
Methodological Answer:
Structural validation relies on integrated spectroscopic analysis:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole-CH3 | 2.98 | Singlet |
| Ethyl-OCH2CH3 | 1.25–1.34 | Triplet |
| Sulfamoyl-N(CH3)2 | 2.85 | Singlet |
Advanced Research Questions
How do substituent variations on the triazole and benzamido moieties affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Triazole substituents : Methyl at position 4 enhances metabolic stability but may reduce solubility. Larger alkyl groups (e.g., ethyl) decrease antimicrobial activity by ~30% compared to methyl .
- Benzamido modifications : Electron-withdrawing groups (e.g., -SO₂NMe₂) improve enzyme inhibition (e.g., tyrosinase IC₅₀ = 1.2 μM) compared to methoxy derivatives .
Q. Activity Data :
| Substituent | Antimicrobial Activity (MIC, μg/mL) | Tyrosinase IC₅₀ (μM) |
|---|---|---|
| -SO₂NMe₂ | 8.5 (S. aureus) | 1.2 |
| -OCH3 | 12.0 (S. aureus) | 3.8 |
Q. Experimental Design :
- Parallel synthesis : Prepare derivatives with systematic substituent changes.
- Docking studies : Use software like AutoDock to predict binding affinities to target enzymes .
What strategies resolve contradictions in biological data between in vitro and in vivo studies?
Methodological Answer:
Common discrepancies arise from bioavailability or metabolism. Strategies include:
Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and in vivo efficacy .
Case Study :
A derivative showed poor in vivo antifungal activity despite strong in vitro results (MIC = 4 μg/mL). PK analysis revealed rapid hepatic clearance (t₁/₂ = 1.2 h), prompting prodrug design to prolong activity .
How are metal complexes or salts of this compound synthesized, and how do they alter properties?
Methodological Answer:
Salts are prepared via acid-base reactions:
Sodium/potassium salts : React the parent acid with NaOH/KOH in ethanol .
Metal complexes (Fe²⁺, Cu²⁺) : Mix the sodium salt with metal sulfates (e.g., FeSO₄) in aqueous solution .
Q. Property Changes :
| Form | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|
| Free acid | 0.5 | 180 |
| Na salt | 12.0 | 220 |
| Cu complex | 2.5 | 250 |
Q. Applications :
- Metal complexes show enhanced antioxidant activity (e.g., Cu complex: IC₅₀ = 0.8 μM in DPPH assay) .
What mechanistic insights explain its inhibitory activity against enzymes like tyrosinase?
Methodological Answer:
Mechanistic studies combine kinetic assays and computational modeling:
- Enzyme kinetics : Lineweaver-Burk plots indicate competitive inhibition (Ki = 0.9 μM) .
- Docking simulations : The sulfamoyl group forms hydrogen bonds with Tyr65 and His94 in the tyrosinase active site .
Q. Validation Steps :
Site-directed mutagenesis : Modify key residues (e.g., His94Ala) to confirm binding interactions.
Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH = −12.5 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
